methyl [(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl](oxo)acetate
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Overview
Description
METHYL {N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMATE is a chemical compound with a complex structure that includes a dichlorophenyl group, a hydrazinecarbonyl group, and a formate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL {N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMATE typically involves the reaction of 2,6-dichlorobenzaldehyde with hydrazinecarboxamide under specific conditions to form the hydrazone intermediate. This intermediate is then reacted with methyl formate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL {N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but they often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dichlorophenyl oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
METHYL {N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMATE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of METHYL {N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazine derivatives and dichlorophenyl-containing molecules. Examples are:
- N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE
- N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL
Uniqueness
METHYL {N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group enhances its stability and reactivity, while the hydrazinecarbonyl and formate ester groups contribute to its versatility in various reactions and applications.
Properties
Molecular Formula |
C10H8Cl2N2O3 |
---|---|
Molecular Weight |
275.08 g/mol |
IUPAC Name |
methyl 2-[(2E)-2-[(2,6-dichlorophenyl)methylidene]hydrazinyl]-2-oxoacetate |
InChI |
InChI=1S/C10H8Cl2N2O3/c1-17-10(16)9(15)14-13-5-6-7(11)3-2-4-8(6)12/h2-5H,1H3,(H,14,15)/b13-5+ |
InChI Key |
BMUHOWLUXDDRGU-WLRTZDKTSA-N |
Isomeric SMILES |
COC(=O)C(=O)N/N=C/C1=C(C=CC=C1Cl)Cl |
Canonical SMILES |
COC(=O)C(=O)NN=CC1=C(C=CC=C1Cl)Cl |
Origin of Product |
United States |
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